1-(Chloromethyl)-4-(2,4-difluorophenyl)imidazole
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Overview
Description
1-(Chloromethyl)-4-(2,4-difluorophenyl)imidazole, also known as CF3-Im, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of imidazoles, which are heterocyclic organic compounds that have diverse biological activities.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-4-(2,4-difluorophenyl)imidazole is not fully understood, but it is believed to involve the inhibition of the proteasome, which is a cellular complex that degrades proteins. 1-(Chloromethyl)-4-(2,4-difluorophenyl)imidazole has been shown to selectively inhibit the chymotrypsin-like activity of the proteasome, which leads to the accumulation of misfolded proteins and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects
1-(Chloromethyl)-4-(2,4-difluorophenyl)imidazole has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and the regulation of cell cycle progression. 1-(Chloromethyl)-4-(2,4-difluorophenyl)imidazole has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
1-(Chloromethyl)-4-(2,4-difluorophenyl)imidazole has several advantages for lab experiments, including its high purity and stability. However, 1-(Chloromethyl)-4-(2,4-difluorophenyl)imidazole is also limited by its low solubility in water, which may affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for research on 1-(Chloromethyl)-4-(2,4-difluorophenyl)imidazole, including the optimization of its synthesis method to improve yield and purity, the investigation of its mechanism of action in more detail, and the evaluation of its efficacy in animal models of cancer. Additionally, 1-(Chloromethyl)-4-(2,4-difluorophenyl)imidazole may have potential applications in the treatment of other diseases, such as inflammatory diseases and neurodegenerative diseases, which warrant further investigation.
Synthesis Methods
1-(Chloromethyl)-4-(2,4-difluorophenyl)imidazole can be synthesized using various methods, including the reaction of 2,4-difluorobenzonitrile with chloroacetaldehyde followed by cyclization using a base. Another method involves the reaction of 2,4-difluorobenzonitrile with chloroacetyl chloride followed by cyclization using a base. These methods have been optimized to yield high purity and high yield of 1-(Chloromethyl)-4-(2,4-difluorophenyl)imidazole.
Scientific Research Applications
1-(Chloromethyl)-4-(2,4-difluorophenyl)imidazole has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that 1-(Chloromethyl)-4-(2,4-difluorophenyl)imidazole has potent anti-proliferative effects on various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 1-(Chloromethyl)-4-(2,4-difluorophenyl)imidazole has also been shown to induce apoptosis, which is programmed cell death, in cancer cells.
properties
IUPAC Name |
1-(chloromethyl)-4-(2,4-difluorophenyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF2N2/c11-5-15-4-10(14-6-15)8-2-1-7(12)3-9(8)13/h1-4,6H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHLYZRJUOIOGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CN(C=N2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53415925 |
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